Methyl 7-fluoro-1H-indazole-6-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 194.16 g/mol. This compound features a fluorine atom positioned at the 7th carbon of the indazole ring and a carboxylate group, which collectively contribute to its unique chemical properties and potential biological activities. Indazole derivatives, including methyl 7-fluoro-1H-indazole-6-carboxylate, are recognized for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets .
These reactions are crucial for synthesizing analogs or modifying the compound for specific biological studies.
The synthesis of methyl 7-fluoro-1H-indazole-6-carboxylate typically involves several key steps:
These methods may vary based on available reagents and desired yields.
Methyl 7-fluoro-1H-indazole-6-carboxylate has several applications in research:
Interaction studies involving methyl 7-fluoro-1H-indazole-6-carboxylate have demonstrated its capacity to modulate enzyme activity. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is significant for optimizing therapeutic regimens and assessing potential drug-drug interactions .
Methyl 7-fluoro-1H-indazole-6-carboxylate shares structural similarities with various other indazole derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 5-fluoro-1H-indazole-3-carboxylate | 78155-73-4 | 0.98 |
| Ethyl 6-fluoro-1H-indazole-3-carboxylate | 885279-30-1 | 0.97 |
| Methyl 5,6-difluoro-1H-indazole-3-carboxylate | 885279-01-6 | 0.97 |
| Methyl 4-fluoro-1H-indazole-3-carboxylate | 1427504-03-7 | 0.97 |
| Methyl 4,6-difluoro-1H-indazole-3-carboxylate | 1360973-23-4 | 0.96 |
These compounds exhibit similar functional groups but differ in their substituents or positions on the indazole ring, which may affect their biological activity and applications. The unique fluorination pattern at the specific position of methyl 7-fluoro-1H-indazole-6-carboxylate contributes to its distinct properties compared to these analogs .